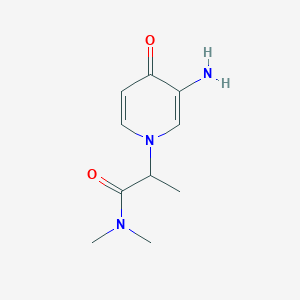

2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide

CAS No.:

Cat. No.: VC17510997

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O2 |

|---|---|

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 2-(3-amino-4-oxopyridin-1-yl)-N,N-dimethylpropanamide |

| Standard InChI | InChI=1S/C10H15N3O2/c1-7(10(15)12(2)3)13-5-4-9(14)8(11)6-13/h4-7H,11H2,1-3H3 |

| Standard InChI Key | ILRAOHFVQHYZKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N(C)C)N1C=CC(=O)C(=C1)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 4-oxo-4H-pyridin-1-yl ring system substituted at position 3 with an amino group (-NH) and at position 2 with an N,N-dimethylpropionamide moiety. The pyridinone ring, a six-membered aromatic system with one oxygen atom, adopts a planar conformation, while the propionamide side chain introduces rotational flexibility. Key bond lengths and angles align with typical pyridinone derivatives, as inferred from crystallographic data of analogous compounds .

Physicochemical Profile

Experimental data for 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide remain sparse, but computational models and structural analogs provide insights:

The moderate logP suggests balanced hydrophilicity and lipophilicity, potentially favoring membrane permeability in biological systems .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N,N-dimethyl-propionamide likely involves multi-step protocols common to pyridinone derivatives. A plausible route, adapted from methods for related compounds , proceeds as follows:

-

Pyridinone Ring Formation: Condensation of malononitrile with a β-ketoamide precursor under basic conditions generates the 4-oxo-4H-pyridin-1-yl scaffold.

-

Amination: Selective introduction of the amino group at position 3 via nucleophilic substitution or catalytic amination.

-

Side Chain Functionalization: Coupling of the pyridinone intermediate with N,N-dimethylpropionyl chloride in the presence of a base (e.g., triethylamine) to install the amide side chain .

Reaction yields and purity depend critically on temperature control and stoichiometric ratios, as excess reagents may lead to byproducts such as over-alkylated species .

Reactivity

The compound’s reactivity is dominated by:

-

Pyridinone Ring: Susceptible to electrophilic substitution at electron-rich positions, particularly under acidic conditions.

-

Amino Group: Participates in condensation reactions (e.g., Schiff base formation) and serves as a hydrogen bond donor.

-

Amide Moiety: Resists hydrolysis under physiological pH but may undergo enzymatic cleavage in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume